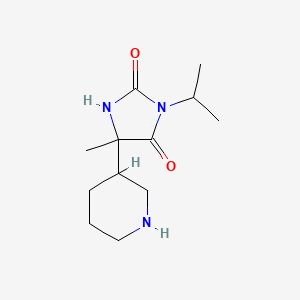

5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

thiazolidine-2,4-dione , belongs to the class of heterocyclic compounds . Its complex name might seem intimidating, but let’s break it down:

5-Methyl: Indicates a methyl group (CH₃) attached to the fifth carbon atom.

Piperidin-3-yl: Refers to a piperidine ring (a six-membered nitrogen-containing ring) with a substituent at the third position.

3-(Propan-2-yl): Indicates an isopropyl group (CH(CH₃)₂) attached to the third position.

Imidazolidine-2,4-dione: Describes the core structure, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups.

Now that we’ve deciphered its name, let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for thiazolidine-2,4-dione, including:

Cyclization of α-amino acids: Starting from an α-amino acid, cyclization with formaldehyde and ammonium acetate leads to the formation of thiazolidine-2,4-dione.

Ring closure of β-ketoesters: β-ketoesters can undergo intramolecular cyclization to yield the desired compound.

Industrial Production:: While not widely produced industrially, researchers have explored efficient methods for large-scale synthesis. These methods often involve starting materials like α-amino acids or β-ketoesters.

Chemical Reactions Analysis

Thiazolidine-2,4-dione participates in various reactions:

Oxidation: It can be oxidized to form thiazolidinediones, which have antidiabetic properties.

Reduction: Reduction of the carbonyl group yields aminothiazolidines.

Substitution: Substituents on the piperidine ring can undergo nucleophilic substitution reactions.

Common reagents include hydrazine , hydrogen peroxide , and alkali metal hydrides . Major products depend on reaction conditions and substituents.

Scientific Research Applications

Chemistry::

Building Block: Thiazolidine-2,4-dione serves as a versatile building block for designing novel compounds.

Medicinal Chemistry: Derivatives exhibit antidiabetic, anti-inflammatory, and antimicrobial activities.

Antidiabetic Agents: Thiazolidinediones (TZDs) derived from this compound are used to treat type 2 diabetes by enhancing insulin sensitivity.

Anticancer Potential: Some derivatives show promise as anticancer agents due to their effects on cell cycle regulation.

Pharmaceuticals: TZDs are marketed drugs (e.g., pioglitazone, rosiglitazone).

Agrochemicals: Thiazolidine-2,4-dione derivatives find applications in crop protection.

Mechanism of Action

The antidiabetic effect of TZDs involves activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This nuclear receptor regulates glucose metabolism, adipogenesis, and inflammation.

Comparison with Similar Compounds

Thiazolidine-2,4-dione stands out due to its unique combination of a piperidine ring, isopropyl group, and imidazolidine core. Similar compounds include pyrrolidine-2,4-dione and oxazolidine-2,4-dione .

Properties

Molecular Formula |

C12H21N3O2 |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

5-methyl-5-piperidin-3-yl-3-propan-2-ylimidazolidine-2,4-dione |

InChI |

InChI=1S/C12H21N3O2/c1-8(2)15-10(16)12(3,14-11(15)17)9-5-4-6-13-7-9/h8-9,13H,4-7H2,1-3H3,(H,14,17) |

InChI Key |

CZBOIKUXBZPHCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)C(NC1=O)(C)C2CCCNC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-[3-(1,2,4-triazol-1-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12112554.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate](/img/structure/B12112584.png)

![Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12112590.png)

![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112637.png)

![(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B12112654.png)